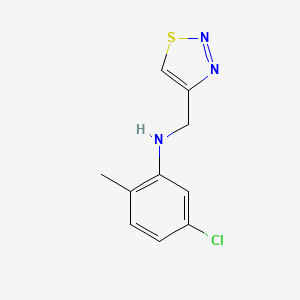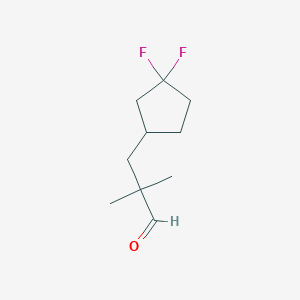
3-(3,3-Difluorocyclopentyl)-2,2-dimethylpropanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,3-Difluorocyclopentyl)-2,2-dimethylpropanal is a chemical compound characterized by the presence of a difluorocyclopentyl group attached to a dimethylpropanal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Difluorocyclopentyl)-2,2-dimethylpropanal typically involves the introduction of the difluorocyclopentyl group onto a suitable precursor. One common method involves the reaction of cyclopentanecarboxylic acid derivatives with fluorinating agents to introduce the difluoro groups. This is followed by further functionalization to obtain the desired aldehyde group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale fluorination reactions under controlled conditions to ensure high yield and purity. The use of specialized equipment and reagents is essential to handle the reactive fluorine species safely.
Chemical Reactions Analysis
Types of Reactions
3-(3,3-Difluorocyclopentyl)-2,2-dimethylpropanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The difluorocyclopentyl group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 3-(3,3-Difluorocyclopentyl)-2,2-dimethylpropanoic acid.
Reduction: 3-(3,3-Difluorocyclopentyl)-2,2-dimethylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3,3-Difluorocyclopentyl)-2,2-dimethylpropanal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,3-Difluorocyclopentyl)-2,2-dimethylpropanal involves its interaction with specific molecular targets. The difluorocyclopentyl group can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
3,3-Difluorocyclopentylmethanol: A related compound with a hydroxyl group instead of an aldehyde.
3,3-Difluorocyclopentylmethanethiol: Contains a thiol group, offering different reactivity and applications.
Properties
Molecular Formula |
C10H16F2O |
|---|---|
Molecular Weight |
190.23 g/mol |
IUPAC Name |
3-(3,3-difluorocyclopentyl)-2,2-dimethylpropanal |
InChI |
InChI=1S/C10H16F2O/c1-9(2,7-13)5-8-3-4-10(11,12)6-8/h7-8H,3-6H2,1-2H3 |
InChI Key |
KUKJXEVXMSHRJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1CCC(C1)(F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


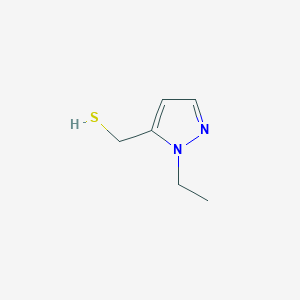



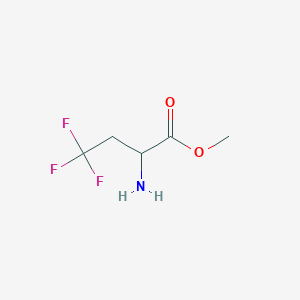
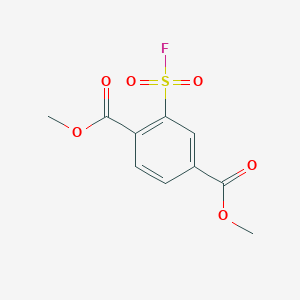

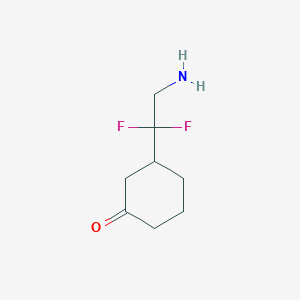
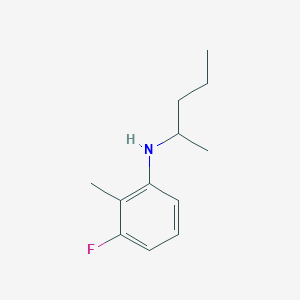

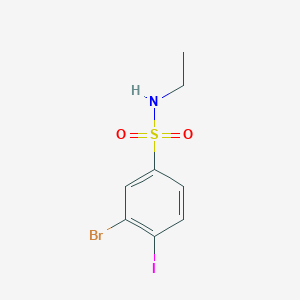
![2-{[(Benzyloxy)carbonyl]amino}-6-hydroxyhexanoic acid](/img/structure/B13286138.png)

